molecular formula C7H6N4O3 B2413002 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2375268-41-8

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B2413002
CAS No.: 2375268-41-8
M. Wt: 194.15
InChI Key: HZSYVWMFVLBCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

Scientific Research Applications

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .

Properties

IUPAC Name

1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYVWMFVLBCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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